4-(10-Bromodecyloxy)benzaldehyde

描述

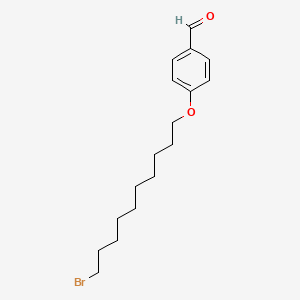

4-(10-Bromodecyloxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a 10-bromodecyloxy chain at the para position. Its molecular formula is C₁₇H₂₅BrO₂, with a molecular weight of 357.29 g/mol. The compound features a long alkyl chain terminated by a bromine atom, which enhances lipophilicity and influences its reactivity in nucleophilic substitution or cross-coupling reactions. It is primarily utilized in organic synthesis as a precursor for liquid crystals, surfactants, or polymer intermediates, where the bromine serves as a leaving group or a functional handle for further derivatization .

属性

CAS 编号 |

143773-73-3 |

|---|---|

分子式 |

C17H25BrO2 |

分子量 |

341.3 g/mol |

IUPAC 名称 |

4-(10-bromodecoxy)benzaldehyde |

InChI |

InChI=1S/C17H25BrO2/c18-13-7-5-3-1-2-4-6-8-14-20-17-11-9-16(15-19)10-12-17/h9-12,15H,1-8,13-14H2 |

InChI 键 |

PFKKQMUJZRUCSG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C=O)OCCCCCCCCCCBr |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-(10-Bromodecyloxy)benzaldehyde with five related benzaldehyde derivatives, focusing on structural features, synthesis, applications, and physicochemical properties.

4-(4-Bromobenzyloxy)benzaldehyde

- Structure : Contains a bromobenzyloxy group (C₇H₆BrO) at the para position of benzaldehyde.

- Synthesis : Prepared via nucleophilic substitution between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide in acetone with K₂CO₃ as a base, followed by reflux .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its aromatic bromine, which facilitates Suzuki-Miyaura couplings.

- Key Differences : Shorter alkyl chain (benzyl vs. decyl) reduces lipophilicity but enhances crystallinity. Bromine is on the benzyl ring rather than the alkyl chain, altering electronic effects on the aldehyde group .

4-(Bromomethyl)benzaldehyde

- Structure : Bromomethyl group (CH₂Br) directly attached to the benzaldehyde core.

- Synthesis: Not explicitly detailed in evidence, but analogous to bromoalkylation of 4-hydroxybenzaldehyde.

- Applications : Used in peptide modification and polymer chemistry. The bromomethyl group is highly reactive in SN2 reactions.

- Key Differences : Lack of an ether linkage (unlike 10-bromodecyloxy) limits its utility in forming stable mesogens. Higher volatility due to smaller molecular size .

4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde

- Structure : Bromomethylbenzyloxy and methoxy substituents on the benzaldehyde ring.

- Synthesis : Multi-step procedure involving etherification and bromination, as inferred from crystallographic data (e.g., C–O bond angles: 117.4° for C4–O2–C8) .

- Applications: Potential use in nonlinear optical materials due to extended conjugation from methoxy and bromomethyl groups.

- Key Differences : Methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-withdrawing bromodecyloxy chain .

4-[18F]Fluorobenzaldehyde

- Structure : Fluorine-18 radiolabeled benzaldehyde.

- Synthesis : Produced via nucleophilic aromatic substitution using 4-trimethylammonium benzaldehyde triflate and [18F]fluoride in DMF .

- Applications : Critical in radiopharmaceuticals for positron emission tomography (PET) imaging.

- Key Differences: Radioactive fluorine enables biomedical imaging, whereas the bromine in this compound is nonradioactive and used for synthetic chemistry .

4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde

- Structure : Benzyloxy group substituted with chloro and fluoro atoms.

- Synthesis : Likely involves halogenated benzyl bromide and 4-hydroxybenzaldehyde under basic conditions.

- Applications : Explored in agrochemicals due to halogenated aromatic systems’ bioactivity.

Comparative Data Table

*Estimated based on alkyl chain length and analogous compounds.

Research Findings and Trends

- Reactivity : Brominated alkyl chains (e.g., 10-bromodecyloxy) enable phase-transfer catalysis in biphasic systems, whereas aromatic bromine (e.g., 4-bromobenzyloxy) favors cross-coupling reactions .

- Volatility : Longer alkyl chains (e.g., decyl) reduce volatility, making this compound less suitable for gas-phase applications compared to smaller analogs like benzaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。